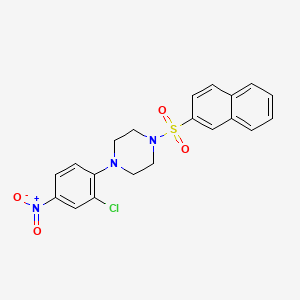
1-(2-chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine, commonly known as CNP-NAP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CNP-NAP is a piperazine derivative that has been synthesized and studied extensively for its biological and physiological effects.
科学研究应用
CNP-NAP has been used extensively in scientific research for its potential applications in various fields. One of the primary research areas for CNP-NAP is neuroscience, where it has been studied for its effects on ion channels and neurotransmitter release. CNP-NAP has also been investigated for its potential use as a therapeutic agent for various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.
作用机制
CNP-NAP is known to modulate the activity of ion channels, particularly voltage-gated calcium channels. It has also been shown to affect the release of neurotransmitters such as dopamine and glutamate. The exact mechanism of action of CNP-NAP is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
CNP-NAP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CNP-NAP can inhibit the activity of voltage-gated calcium channels and reduce the release of neurotransmitters. In vivo studies have shown that CNP-NAP can improve cognitive function, reduce seizure activity, and protect against neuronal damage in animal models of neurological diseases.
实验室实验的优点和局限性
CNP-NAP has several advantages for lab experiments, including its high purity and availability, well-established synthesis method, and potential applications in various research fields. However, there are also limitations to using CNP-NAP in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on CNP-NAP. One area of focus is the development of CNP-NAP derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of CNP-NAP in various neurological diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNP-NAP and its effects on ion channels and neurotransmitter release.
Conclusion:
In conclusion, CNP-NAP is a piperazine derivative that has gained significant attention in scientific research for its potential applications in various fields, particularly neuroscience. The synthesis of CNP-NAP has been optimized over the years, and the compound is readily available for research purposes. CNP-NAP has been shown to modulate the activity of ion channels and neurotransmitter release, and it has various biochemical and physiological effects in vitro and in vivo. While there are advantages to using CNP-NAP in lab experiments, there are also limitations, and further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成方法
The synthesis of CNP-NAP involves the reaction of 2-naphthylsulfonyl chloride with 1-(2-chloro-4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound. The synthesis of CNP-NAP has been optimized over the years to improve yield and purity, and the compound is now readily available for scientific research purposes.
属性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-19-14-17(24(25)26)6-8-20(19)22-9-11-23(12-10-22)29(27,28)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBQNMAMPKBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)
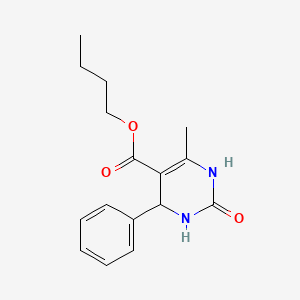
![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
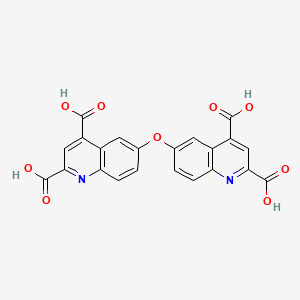
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)
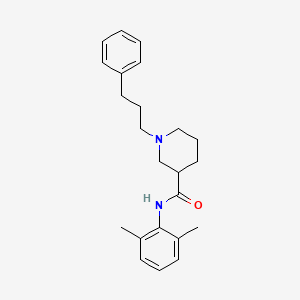
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)
![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)
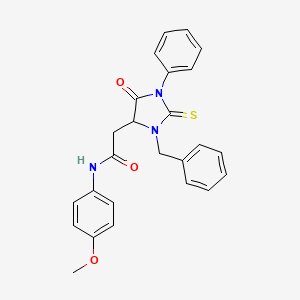
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)